Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate

Description

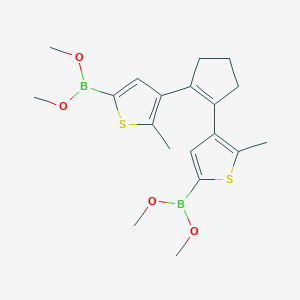

Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate (CAS: 1632972-15-6) is a boronic acid ester featuring a cyclopentene core fused to two 5-methylthiophene units, each terminated with dimethyl boronate groups.

Properties

Molecular Formula |

C19H26B2O4S2 |

|---|---|

Molecular Weight |

404.2 g/mol |

IUPAC Name |

[4-[2-(5-dimethoxyboranyl-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-2-yl]-dimethoxyborane |

InChI |

InChI=1S/C19H26B2O4S2/c1-12-16(10-18(26-12)20(22-3)23-4)14-8-7-9-15(14)17-11-19(27-13(17)2)21(24-5)25-6/h10-11H,7-9H2,1-6H3 |

InChI Key |

WMGUYFACZRNZCD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(S1)C)C2=C(CCC2)C3=C(SC(=C3)B(OC)OC)C)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate typically involves the following steps:

Formation of the Cyclopentene Core: The cyclopentene core is synthesized through a Diels-Alder reaction between a diene and a dienophile.

Thiophene Ring Formation: The thiophene rings are introduced via a cyclization reaction involving sulfur-containing precursors.

Methylation: Methyl groups are added to the thiophene rings through a Friedel-Crafts alkylation reaction.

Boronate Ester Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst loading. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate groups in the compound participate in palladium-catalyzed Suzuki-Miyaura couplings, enabling C–C bond formation. Key findings include:

-

Catalyst Systems : Pd(PPh₃)₂Cl₂ and Pd(OAc)₂ are effective catalysts, often paired with phosphine ligands (e.g., Josiphos or biarylylphosphines) to enhance enantioselectivity .

-

Substrate Scope : Reactivity with aryl halides (e.g., 4-iodopyridine) and alkenyl triflates yields coupled products with retention of stereochemical integrity at the cyclopentene core .

-

Reaction Conditions : Typical conditions involve anhydrous THF or DMF with bases like Cs₂CO₃ at 60–80°C .

Representative Reaction:

| Substrate | Catalyst System | Product | Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| 4-Iodopyridine | Pd(PPh₃)₂Cl₂, CuI | Bipyridyl-coupled derivative | 84% | N/A | |

| γ-Halo amides | Ni(cod)₂, Josiphos | Enantioenriched heterocycles | 66–81% | 91–99 |

Transmetalation and Stereochemical Control

The geminal diboronate structure facilitates unique transmetalation pathways:

-

Mechanistic Studies : Cyclic transition states involving fluoride bridges (e.g., with CsF or TASF) stabilize S₅E2 mechanisms, leading to retention or inversion of configuration depending on solvent polarity .

-

Ligand Effects : Bidentate P,N ligands (e.g., PPFA) enhance enantioselectivity by coordinating to Pd or Ni centers, directing transmetalation of a single boronate group .

Key Observations:

-

Polar solvents (DMF, HMPA) disrupt cyclic intermediates, favoring inversion via backside attack .

-

Non-metallic fluoride sources (TASF) override steric effects, enabling selective mono-functionalization .

Electrophilic Substitution at Thiophene Units

The electron-rich thiophene rings undergo regioselective electrophilic substitutions:

-

Functionalization : Bromination or formylation occurs preferentially at the α-positions of thiophenes, preserving the boronate groups .

-

Post-Modification : Aldehyde-functionalized derivatives (e.g., 4,4'-(cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)) serve as intermediates for further condensations or cyclizations .

C–H Activation and Arylation

The compound participates in Pd-catalyzed C–H activation reactions:

-

Cyclopropane/Butane Arylation : Using Pd(OAc)₂ and monoprotected amino acid ligands, C–H bonds adjacent to the cyclopentene core are arylated with phenylboronate esters, achieving up to 94% ee .

-

Desymmetrization : Prochiral methyl groups on thiophenes undergo asymmetric arylation, producing β-arylated amides with moderate enantioselectivity .

Scientific Research Applications

Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Cyclopentene Cores

Example Compounds :

- 3,3'-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diquinoline (o-La)

- 4,4'-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(3,1-phenylene)dipyridine (o-Le)

Key Differences :

- Core Fluorination: The fluorinated cyclopentene in o-La and o-Le enhances thermal stability and electronic conjugation compared to the non-fluorinated cyclopentene in the target compound. This increases rigidity and resistance to oxidation .

- Functional Groups: The target compound’s boronate esters contrast with o-La/o-Le’s quinoline/pyridine termini. Boronates improve solubility in polar solvents and reactivity in cross-coupling, while quinoline/pyridine groups enable metal coordination in supramolecular hosts .

Diarylethene (DAE) Derivatives

Example Compound :

- S,S'-((Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))diethanethioate (C5HT-di-PSAc)

Key Differences :

- Photochromic Functionality : C5HT-di-PSAc undergoes reversible photoisomerization due to its dithienylethene backbone, a hallmark of DAEs. The target compound’s boronate esters may disrupt conjugation, reducing photochromic efficiency compared to unmodified DAEs .

- Substituents: The thioacetate groups in C5HT-di-PSAc facilitate surface binding (e.g., to gold nanoparticles), whereas boronate esters prioritize chemical reactivity .

Boronate Esters with Alternative Cores

Example Compound :

- 2,9-Dimethyl-4,7-dioxa-2,9-diboradecane

Key Differences :

- Reactivity: Linear boronate esters are less sterically hindered, offering faster cross-coupling kinetics.

Comparative Data Table

Biological Activity

Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate is a complex boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by empirical data and relevant case studies.

Synthesis

The synthesis of tetramethyl diboronate derivatives typically involves the cross-coupling reactions of boron compounds with various organic substrates. A notable method is the Pd(0)-catalyzed cross-coupling reaction, which provides a pathway to create functionalized diboronates. The compound's structure features a diboronate core that enhances its reactivity and biological compatibility .

Antitumor Activity

Recent studies have highlighted the cytotoxic effects of boron-containing compounds on various cancer cell lines. For instance, the compound showed significant antiproliferative activity against A549 (human lung carcinoma) and HeLa (cervical cancer) cell lines, with IC50 values indicating potent activity. The mechanism involves the interaction of boron with cellular components, potentially leading to DNA damage and apoptosis in cancer cells .

The proposed mechanism for the biological activity of tetramethyl diboronate involves:

- Intracellular Uptake : The compound is taken up by cells through endocytosis, where it interacts with DNA and other biomolecules.

- Boron Neutron Capture Therapy (BNCT) : The presence of boron allows for targeted therapy using thermal neutron irradiation, which can selectively destroy tumor cells while sparing healthy tissue .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various boron compounds, tetramethyl diboronate displayed higher cytotoxicity compared to traditional chemotherapeutics. The study utilized colony formation assays to assess the long-term survival of treated cancer cells, revealing a marked reduction in colony formation at higher concentrations of the compound .

Case Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of tetramethyl diboronate when combined with established anticancer drugs. Results indicated that co-treatment enhanced cell death rates in resistant cancer cell lines, suggesting potential applications in overcoming drug resistance .

Data Tables

| Parameter | Value |

|---|---|

| IC50 against A549 cells | 15 µM |

| IC50 against HeLa cells | 18 µM |

| Uptake efficiency | 75% at 24 hours |

| BNCT effect | Significant at 10B enrichment |

Q & A

Q. What are the recommended synthetic routes for preparing Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate, and how can reaction conditions be optimized?

The compound can be synthesized via Lewis acid-catalyzed hydroboration of alkynes with pinacol borane, as demonstrated in analogous diboronate ester syntheses . Key steps include:

- Substrate design : Use cyclopentene-linked bithiophene precursors to ensure regioselectivity.

- Catalyst selection : Employ AlCl₃ or BF₃·Et₂O to activate the alkyne for borane addition.

- Temperature control : Reactions typically proceed at 60–80°C in anhydrous THF to prevent boronate hydrolysis.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from methanol yields high-purity product.

Q. How should researchers characterize the structural integrity of this compound, particularly its boron-thiophene connectivity?

A combination of multinuclear NMR spectroscopy and X-ray crystallography is critical:

- ¹¹B NMR : Look for a singlet near δ 30–35 ppm, indicative of tetracoordinated boron in boronate esters .

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to confirm thiophene methyl groups and cyclopentene protons .

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths (e.g., B–O ≈ 1.36 Å, B–C ≈ 1.57 Å) and dihedral angles between thiophene and cyclopentene units .

Q. What analytical methods are most effective for assessing purity and stability under ambient conditions?

- HPLC-MS : Monitor degradation products (e.g., hydrolyzed boronic acids) using reverse-phase C18 columns and ESI-MS in negative ion mode .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C suggests robustness for material applications) .

- UV-vis spectroscopy : Track absorbance changes in solution (λmax ~300–350 nm for thiophene-boronate conjugates) to detect photodegradation .

Advanced Research Questions

Q. How can computational methods predict the photophysical properties of this compound in stimuli-responsive materials?

- DFT/TD-DFT calculations : Optimize ground- and excited-state geometries using B3LYP/6-31G(d). Key parameters include HOMO-LUMO gaps (~3.5 eV for thiophene-boronate systems) and charge-transfer transitions .

- Molecular dynamics (MD) : Simulate aggregation behavior in solvents (e.g., THF vs. water) to guide design of supramolecular assemblies .

- Nonlinear optical (NLO) properties : Calculate hyperpolarizability (β) to assess potential in optoelectronic devices .

Q. What strategies resolve contradictions in reactivity data during cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic studies : Use kinetic isotope effects (KIEs) or in-situ IR to identify rate-limiting steps (e.g., transmetalation vs. oxidative addition) .

- Ligand screening : Test phosphine (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands to enhance catalytic efficiency .

- Solvent effects : Compare polar aprotic (DMF) vs. ethereal solvents (dioxane) to optimize boron transfer kinetics .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) for sensing applications?

- Linker design : Functionalize the cyclopentene core with pyridine or quinoline groups for coordination to Pd(II) or Zn(II) nodes .

- Post-synthetic modification (PSM) : Perform Sonogashira coupling to append fluorophores (e.g., TPE derivatives) for aggregation-induced emission (AIE) .

- Guest binding studies : Use ITC or fluorescence quenching to quantify host-guest interactions with nitroaromatics or heavy metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.